molecular formula C6H7ClN2O2 B8618964 Methyl 1-amino-3-chloro-1h-pyrrole-2-carboxylate

Methyl 1-amino-3-chloro-1h-pyrrole-2-carboxylate

Cat. No. B8618964
M. Wt: 174.58 g/mol
InChI Key: LAOMYLHEZPLKPV-UHFFFAOYSA-N
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Patent
US09200002B2

Procedure details

To a suspension of sodium hydride (60 percent, 1.5 g, 37.5 mmol) in DMF (250 mL) was added methyl 3-chloro-1H-pyrrole-2-carboxylate (5.0 g, 31.3 mmol) at 0° C., and the mixture was stirred for 25 min, followed by the addition of O-(diphenylphosphoryl)hydroxylamine (10.0 g, 43.75 mmol). The reaction mixture was stirred at RT for 4 h and quenched by aq. Na2SO3 solution. After stirred for another 5 min, the mixture was extracted with EtOAc (3×300 mL). The combined organic layers were washed with brine, dried over Na2SO4, filtered and concentrated to give crude product as a brown oil, which was purified by chromatography purification on silica gel (PE:EA=4:1) to obtain the title compound (5.00 g, 91%) as a white solid. MS (ES+) C6H7ClN2O2 requires: 174, 176. found: 175, 177 [M+H]+.
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Yield
91%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[Cl:3][C:4]1[CH:8]=[CH:7][NH:6][C:5]=1[C:9]([O:11][CH3:12])=[O:10].C1(P(O[NH2:28])(C2C=CC=CC=2)=O)C=CC=CC=1>CN(C=O)C>[NH2:28][N:6]1[CH:7]=[CH:8][C:4]([Cl:3])=[C:5]1[C:9]([O:11][CH3:12])=[O:10] |f:0.1|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
250 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
ClC1=C(NC=C1)C(=O)OC
Step Three
Name
Quantity
10 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)ON

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 25 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at RT for 4 h
Duration
4 h
CUSTOM
Type
CUSTOM
Details
quenched by aq. Na2SO3 solution
STIRRING
Type
STIRRING
Details
After stirred for another 5 min
Duration
5 min
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with EtOAc (3×300 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give crude product as a brown oil, which
CUSTOM
Type
CUSTOM
Details
was purified by chromatography purification on silica gel (PE:EA=4:1)

Outcomes

Product
Details
Reaction Time
25 min
Name
Type
product
Smiles
NN1C(=C(C=C1)Cl)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 5 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 91.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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